molecular formula C19H18N2O B14940584 1-(1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)ethanone CAS No. 3584-41-6

1-(1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)ethanone

Cat. No.: B14940584
CAS No.: 3584-41-6
M. Wt: 290.4 g/mol
InChI Key: ZDZXUEVJHMDOAT-UHFFFAOYSA-N
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Description

1-(1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)ethanone (CAS: 334939-35-4, molecular formula: C22H24N2O) is a β-carboline derivative featuring a phenyl substituent at the 1-position and an acetyl group at the 2-position of the pyridoindole scaffold. Its physicochemical properties include a molecular weight of 332.44 g/mol, logP of 4.5 (indicating moderate lipophilicity), and solubility in DMSO for in vitro studies .

Properties

CAS No.

3584-41-6

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

1-(1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone

InChI

InChI=1S/C19H18N2O/c1-13(22)21-12-11-16-15-9-5-6-10-17(15)20-18(16)19(21)14-7-3-2-4-8-14/h2-10,19-20H,11-12H2,1H3

InChI Key

ZDZXUEVJHMDOAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-PHENYL-1,3,4,9-TETRAHYDRO-BETA-CARBOLIN-2-YL)-ETHANONE typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline core. Further functionalization can be achieved through various organic transformations.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1-PHENYL-1,3,4,9-TETRAHYDRO-BETA-CARBOLIN-2-YL)-ETHANONE can undergo several types of chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-PHENYL-1,3,4,9-TETRAHYDRO-BETA-CARBOLIN-2-YL)-ETHANONE has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its role in biological systems and potential as a biochemical probe.

    Medicine: Exploring its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(1-PHENYL-1,3,4,9-TETRAHYDRO-BETA-CARBOLIN-2-YL)-ETHANONE involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyridoindole Core

Key Insights :
  • Rotamer Dynamics : Compounds like 3d and 8f exhibit rotamerism in NMR spectra, suggesting conformational flexibility that could influence receptor interactions .
  • Synthetic Efficiency : Yields vary significantly; for example, trifluoroacetyl derivative 10b achieves 76% yield , while furan-containing analogs (e.g., 3e ) show poor yields (13%), highlighting the impact of steric and electronic factors on synthesis.

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) logP Solubility Biological Activity
Target Compound 332.44 4.5 Soluble in DMSO Serotonin receptor modulation (preclinical)
1-(3,4-Dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)ethanone (8f) 214.27 ~2.8 (estimated) Limited aqueous solubility No reported activity
2,2,2-Trifluoro-1-(1-(3-nitrophenyl)-...ethanone (197) 389.33 ~3.1 (estimated) Not reported Thyroid iodine transport inhibition
N-(2-Aminophenyl)-4-(3-(3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)prop-1-en-2-yl)benzamide 453.52 ~3.9 (estimated) DMSO-soluble HDAC inhibition (anticancer potential)
Key Insights :
  • Lipophilicity and Bioavailability : The target compound’s logP (4.5) exceeds that of 8f (~2.8), suggesting better membrane permeability, which is critical for central nervous system targeting .

Biological Activity

1-(1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H24N2O
  • Molecular Weight : 332.45 g/mol
  • CAS Number : 334939-35-4
  • Solubility : Soluble in DMSO and other organic solvents .

Synthesis

The synthesis of 1-(1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)ethanone typically involves multi-step organic reactions that may include cyclization and functional group modifications. The detailed synthetic pathway is crucial for understanding its biological applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido[3,4-b]indoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
  • Mechanism of Action : These compounds disrupt DNA replication and transcription processes in cancer cells, leading to apoptosis .
CompoundCell LineIC50 (nM)Reference
1-(1-Phenyl-3,4-dihydro...)MDA-MB-23147
1-(1-Phenyl-3,4-dihydro...)HepG236

Neuropharmacological Effects

Pyrido[3,4-b]indole derivatives have shown promise in neuropharmacology. They may influence neurotransmitter systems and exhibit neuroprotective effects. Research indicates that these compounds could potentially be developed into treatments for neurodegenerative diseases .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacteria and fungi:

  • Tested Organisms : Staphylococcus aureus, Escherichia coli.
CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
1-(1-Phenyl-3,4-dihydro...)Staphylococcus aureus20 µg/mL
1-(1-Phenyl-3,4-dihydro...)E. coli25 µg/mL

Study on Anticancer Properties

A notable study evaluated the antiproliferative effects of various pyrido[3,4-b]indole derivatives on cancer cell lines. The results indicated that compounds similar to 1-(1-Phenyl-3,4-dihydro...) showed promising activity against multiple cancer types, with specific emphasis on their ability to induce apoptosis in malignant cells .

Neuroprotective Effects

Another research effort focused on the neuroprotective effects of pyrido[3,4-b]indole derivatives. These studies highlighted the potential for these compounds to modulate pathways involved in neurodegeneration, suggesting their use in developing therapies for conditions like Alzheimer's disease .

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